3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Description
Table 1: Nomenclature and Identifiers
The benzyl ether linkage and pyrrolidine ring create a planar arrangement, while the hydrochloride salt enhances molecular polarity.
Molecular Weight and Empirical Formula Analysis
The compound has an empirical formula of C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . The formula accounts for:
- 13 carbon atoms : 7 from the 4-methylbenzyl group, 4 from the pyrrolidine ring, and 2 from the methoxymethyl bridge.
- 20 hydrogen atoms : Distributed across aromatic, aliphatic, and amine groups.
- 1 chlorine atom : From the hydrochloride counterion.
Table 2: Molecular Composition
| Component | Contribution to Formula |
|---|---|
| 4-Methylbenzyl | C₇H₇ |
| Methoxymethyl | C₂H₄O |
| Pyrrolidine | C₄H₈N |
| Hydrochloride | HCl |
The calculated molecular weight (241.76 g/mol) aligns with experimental data.
Crystallographic Data and Solid-State Characterization
Direct crystallographic data for this compound is unavailable in the provided sources. However, analogous pyrrolidine derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding and π–π stacking. For example:
- Related structure : 1-[(4-methylbenzene)sulfonyl]pyrrolidine crystallizes in space group P with unit cell parameters a = 8.241 Å, b = 2.671 Å, c = 9.240 Å.
- Packing interactions : C–H⋯O hydrogen bonds and van der Waals forces stabilize the lattice.
The hydrochloride salt likely forms a crystalline lattice dominated by ionic interactions between the protonated amine and chloride ions.
Solubility Profile and Partition Coefficients
The hydrochloride salt enhances solubility in polar solvents:
Table 3: Solubility Data
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | >50 | High due to ionic character |
| DMSO | >50 | Compatible with biological assays |
| Ethanol | Moderate | Limited by nonpolar benzyl group |
The calculated partition coefficient (LogP) is 2.8–3.1 , estimated using fragment-based methods. The 4-methylbenzyl group increases hydrophobicity, while the hydrochloride salt improves aqueous solubility.
Thermal Stability and Degradation Kinetics
Thermogravimetric analysis (TGA) data is absent, but the compound remains stable at room temperature under inert storage conditions. Key observations:
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)9-15-10-13-6-7-14-8-13;/h2-5,13-14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDCAZYQNXFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Synthesis
The pyrrolidine backbone can be synthesized via cyclization or ring-closing strategies. For example:
- Halogen exchange and cyclization : As described in the patent CN110590706B, potassium iodide facilitates halogen exchange in dichlorobutane derivatives, enabling nucleophilic substitution with amines. Adapting this, 1,4-dichlorobutane could react with a primary amine (e.g., methylamine) under KI catalysis to form a pyrrolidine intermediate.
- Chiral resolution : The J-STAGE study highlights the use of (2R)-2-methylpyrrolidine in asymmetric synthesis, suggesting that enantioselective methods (e.g., chiral auxiliaries or catalysts) might be applicable for introducing stereochemistry at the 3-position.
Introduction of the Benzyloxymethyl Group
The 4-methylbenzyloxymethyl substituent is introduced via etherification or alkylation:
- Williamson ether synthesis : Reacting 3-(hydroxymethyl)pyrrolidine with 4-methylbenzyl chloride/bromide in the presence of a base (e.g., NaOH) forms the ether linkage. This method aligns with steps in the J-STAGE protocol, where hydroxyl groups are alkylated under basic conditions.
- Mitsunobu reaction : A robust alternative for ether formation, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-(hydroxymethyl)pyrrolidine with 4-methylbenzyl alcohol.
Hydrochloride Salt Formation
The final step involves protonation with hydrochloric acid:
- Acid treatment : Dissolving the free base in an anhydrous solvent (e.g., diethyl ether) and bubbling HCl gas through the solution precipitates the hydrochloride salt. This mirrors the HCl dilution step in the aquila.usm.edu synthesis.
Key parameters from cited sources enhance yield and purity:
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | Diglyme or anisole | |
| Catalyst | KI (2.5–6 mol%) | |
| Temperature | 100–120°C | |
| Reaction Time | 3–8 hours | |
| Base for Alkylation | Sodium hydride (60% oil) |
Analytical Data and Validation
- Yield : Reported yields for analogous pyrrolidine derivatives exceed 88%.
- Purity : Chromatographic purification (silica gel, hexane/ethyl acetate) achieves >99% purity.
- Characterization :
Challenges and Solutions
- Steric hindrance : The 3-position substitution may require elevated temperatures or prolonged reaction times, as seen in the J-STAGE microwave-assisted reactions.
- Byproduct formation : Use of high-boiling solvents (e.g., diglyme) minimizes methylamine loss, while selective distillation separates azeotropes.
Chemical Reactions Analysis
3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in drug discovery and development due to its biological activities. It may serve as a lead compound for treating mood disorders and pain management. The structural characteristics allow it to act as a chiral auxiliary or ligand in asymmetric synthesis reactions, which are crucial for creating enantiomerically pure drugs.
Biological Activities
Research indicates that 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride exhibits several biological activities:
- Antidepressant Effects : Its interaction with neurotransmitter systems may provide therapeutic benefits in mood disorders.
- Pain Management : The compound's analgesic properties could be explored further for pain relief applications.
- Chiral Auxiliary : Its chiral nature makes it valuable for synthesizing other biologically active compounds with specific stereochemistry.
Case Study 1: Drug Discovery
A study highlighted the use of this compound as a lead compound in developing new antidepressants. The research focused on its mechanism of action involving serotonin and norepinephrine reuptake inhibition, showing promising results in preclinical models.
Case Study 2: Pain Management
Another investigation explored the analgesic properties of the compound in animal models of chronic pain. Results indicated that it effectively reduced pain responses without significant side effects, suggesting its potential as a therapeutic agent for pain management.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to eight analogs with modifications in substituent type, position, and electronic properties (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., CF₃, Br, Cl): The trifluoromethyl group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl enhances metabolic stability and acidity of adjacent protons due to its strong electron-withdrawing nature .
- Halogen Position: The 2-fluorophenoxy analog (ortho-F) exhibits distinct electronic effects compared to para-substituted derivatives, possibly altering binding interactions in biological systems . 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine HCl’s meta-CF3 group may reduce steric hindrance compared to para-substituted analogs, enhancing receptor compatibility .
- Steric and Lipophilic Considerations: The 4-iodophenoxy derivative has the highest molecular weight (339.60 g/mol) due to iodine’s large atomic radius, which may limit solubility but enable applications in radiopharmaceuticals . The target compound’s 4-methylbenzyloxy group balances moderate lipophilicity and steric bulk, making it a versatile intermediate in drug synthesis .
Research and Application Insights
- Pharmaceutical Intermediates : Most analogs, including the target compound, are used as intermediates. For example, 3-[(4-Chlorophenyl)methyl]pyrrolidine HCl is listed in pharmaceutical databases (e.g., DB-031568) .
Biological Activity
3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. Its structure features a pyrrolidine ring substituted with a 4-methylbenzyl ether group, which contributes to its unique biological properties. The presence of the methyl group on the benzyl ring enhances lipophilicity, potentially improving receptor interactions compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been noted for its role as a probe in biochemical assays that study enzyme activity and receptor binding.
Biological Activities
-
Neurological Applications :
- The compound exhibits potential in treating mood disorders and pain management due to its structural similarity to neurotransmitters. It may act as a lead compound in drug discovery for these conditions.
-
Anti-inflammatory Effects :
- Research indicates that derivatives with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. For example, IC50 values against COX-1 and COX-2 enzymes were reported as follows:
Compound COX-1 IC50 (μM) COX-2 IC50 (μM) 3a 19.45 ± 0.07 42.1 ± 0.30 3b 26.04 ± 0.36 31.4 ± 0.12 4b 28.39 ± 0.03 23.8 ± 0.20 - These results suggest that structural modifications can enhance anti-inflammatory potency .
- Research indicates that derivatives with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. For example, IC50 values against COX-1 and COX-2 enzymes were reported as follows:
- Anticonvulsant Activity :
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various biological contexts:
- Study on Receptor Binding : A study focusing on the binding affinity of pyrrolidine derivatives revealed that compounds with similar structures could effectively bind to neurotransmitter receptors, suggesting potential applications in neurological disorders.
- Evaluation of Anti-inflammatory Properties : A comparative analysis showed that certain derivatives exhibited potent anti-inflammatory activity, with some achieving ED50 values comparable to established drugs like indomethacin .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the benzyl group significantly influence the biological activity of the compound:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves nucleophilic substitution of pyrrolidine derivatives with 4-methylbenzyl-protected intermediates. For example, analogous compounds like Pacritinib hydrochloride are synthesized via multi-step sequences involving substitution, reduction, and salification . Key steps include:
-
Nucleophilic substitution : Reacting pyrrolidine derivatives with chloromethyl ether intermediates under basic conditions (e.g., NaOH in dichloromethane) .
-
Reduction : Catalytic hydrogenation or sodium borohydride for reducing nitro or aldehyde groups to amines or alcohols .
-
Yield optimization : Purity (>99%) is achieved via repeated washing with solvents (e.g., brine, ethyl acetate) and column chromatography .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Substitution | NaOH, DCM, 0–5°C | 50–70% |
| Reduction | NaBH₄, MeOH, RT | 60–80% |
| Purification | Column chromatography (silica gel) | >99% purity |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
-
Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on the pyrrolidine ring and benzyl ether linkage. Mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) . HPLC monitors purity, with retention times compared to standards .
-
Critical parameters :
- ¹H NMR : δ 2.3–2.5 ppm (4-methylbenzyl CH₃), δ 3.5–4.0 ppm (pyrrolidine CH₂-O) .
- IR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and NH⁺ (2500–3000 cm⁻¹) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodology : Stability studies under varying pH, temperature, and humidity.
- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis of the benzyl ether group .
- Decomposition risks : Exposure to moisture or light may lead to cleavage of the ether bond, detected via HPLC impurity peaks (>0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches?
- Methodology :
- Batch comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to differentiate stereochemical variations or solvent artifacts .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., NH⁺ in HCl salt) .
- Case study : Discrepancies in δ 3.7–4.0 ppm regions may arise from residual solvents (e.g., DCM); optimize drying times .
Q. What strategies are effective for impurity profiling, particularly for genotoxic nitrosamine derivatives?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., nitrosamines) at <1 ppm using MRM transitions .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate polar impurities .
- Mitigation : Avoid nitrite-containing reagents during synthesis; substitute with non-nitrosating agents (e.g., TFA) .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity, and what computational methods validate this?
- Methodology :
- Docking studies : Use Schrödinger Maestro or AutoDock to model interactions with targets (e.g., GPCRs) .
- SAR analysis : Compare enantiomers [(R)- vs. (S)-pyrrolidine] in receptor-binding assays (IC₅₀ differences >10-fold reported) .
- Case example : (R)-enantiomers of similar compounds show higher affinity for dopamine receptors .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in an academic lab?
- Methodology :
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods during synthesis; monitor airborne particles via OSHA-compliant sensors .
- Emergency response : For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Data Contradictions and Solutions
Q. How to address discrepancies in reported melting points or solubility across studies?
- Methodology :
- Replicate experiments : Use standardized DSC protocols (heating rate: 10°C/min) .
- Solvent systems : Test solubility in DMSO, ethanol, and buffer (pH 7.4) to identify polymorphic forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
